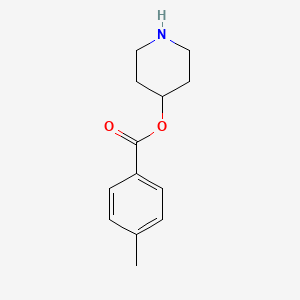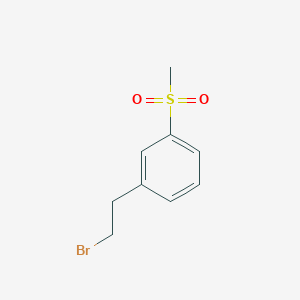![molecular formula C17H18ClN5S B12626964 8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12626964.png)
8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine is a complex heterocyclic compound that has garnered attention in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a unique structure that combines multiple fused rings, making it a valuable scaffold for the development of new pharmaceuticals and chemical probes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the complex fused ring system. For example, a common synthetic route may involve the condensation of a chlorophenyl-substituted hydrazine with a propylsulfanyl-substituted pyrimidine under acidic conditions, followed by cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes using continuous flow reactors or batch reactors. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yields and purity of the final product. Catalysts and reagents used in these processes are selected to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the chlorophenyl group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Phenyl-substituted derivatives
Substitution: Amino or thiol-substituted derivatives
科学的研究の応用
8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar fused ring structure and are also used in medicinal chemistry for their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds are used to develop functionalized ligands for targeting adenosine receptors.
Pyrimido[2,1-b][1,3]benzothiazoles: These compounds are known for their applications in materials science and as fluorescent probes.
Uniqueness
8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine stands out due to its unique combination of a chlorophenyl group and a propylsulfanyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents and chemical probes.
特性
分子式 |
C17H18ClN5S |
|---|---|
分子量 |
359.9 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-8-propylsulfanyl-4,5,7,9,13-pentazatricyclo[7.4.0.02,6]trideca-1(13),2(6),3,7-tetraene |
InChI |
InChI=1S/C17H18ClN5S/c1-2-10-24-17-21-16-14(15-19-8-3-9-22(15)17)11-20-23(16)13-6-4-12(18)5-7-13/h4-7,11H,2-3,8-10H2,1H3 |
InChIキー |
PFXNNRJZROTIBQ-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=NC2=C(C=NN2C3=CC=C(C=C3)Cl)C4=NCCCN41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


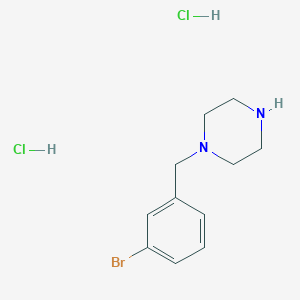
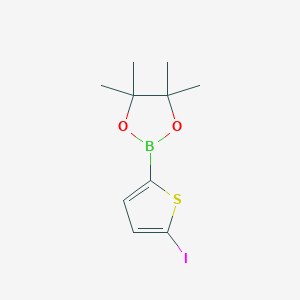
![{Phenanthrene-3,6-diylbis[(ethyne-2,1-diyl)-4,1-phenyleneethyne-2,1-diyl]}bis(trimethylsilane)](/img/structure/B12626894.png)
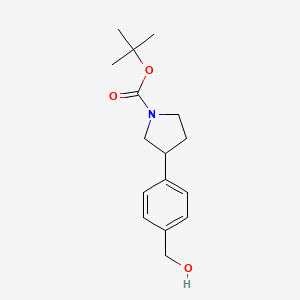
![4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate](/img/structure/B12626905.png)

![3-(4-butoxy-3-ethoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12626910.png)
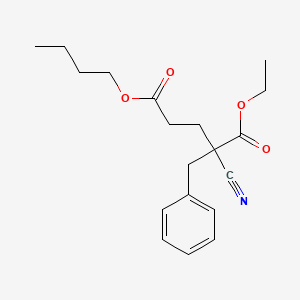
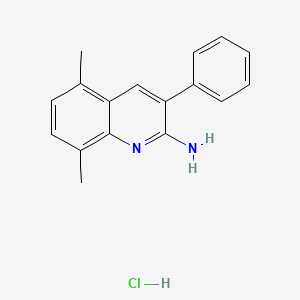

![1H-Imidazo[2,1-b]purin-4-amine, N,N-diethyl-1-methyl-](/img/structure/B12626940.png)
